1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine
Overview
Description
1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine is a compound of significant interest in the field of organic chemistry. This compound features a piperidine ring substituted with a difluoroethyl group and a methylamine group. The presence of fluorine atoms in the structure imparts unique chemical properties, making it valuable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine typically involves the introduction of the difluoroethyl group onto a piperidine ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a piperidine derivative, reacts with a difluoroethylating agent under controlled conditions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity. For example, the use of specific solvents and catalysts can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neuronal signaling and function .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine can be compared with other similar compounds, such as:
1-(2,2-Difluoroethyl)-N-ethylpiperidin-4-amine: This compound has an ethyl group instead of a methyl group, which can affect its chemical properties and biological activity.
1-(2,2-Difluoroethyl)-N-methylpiperidin-3-amine: The position of the amine group on the piperidine ring is different, leading to variations in reactivity and interactions with biological targets.
1-(2,2-Difluoroethyl)-N-methylpiperidin-4-ol:
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2N2/c1-11-7-2-4-12(5-3-7)6-8(9)10/h7-8,11H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZYGQVLMYTMQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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